3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a chloro group, an isothiocyanate group, a sulfanyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . These compounds share structural similarities but differ in the specific functional groups attached to the pyridine ring.
Uniqueness
3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the isothiocyanate group, in particular, provides unique reactivity that is not commonly found in other trifluoromethylpyridine derivatives.
Properties
IUPAC Name |
3-chloro-2-(4-isothiocyanatophenyl)sulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2S2/c14-11-5-8(13(15,16)17)6-18-12(11)21-10-3-1-9(2-4-10)19-7-20/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENYHAGYMLEVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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